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Compound of Interest

Compound Name: 1-Iodo-4-nitrobenzene

Cat. No.: B147127 Get Quote

A detailed comparative analysis of 1-iodo-2-nitrobenzene, 1-iodo-3-nitrobenzene, and 1-iodo-
4-nitrobenzene using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS). This guide provides researchers, scientists, and

drug development professionals with the key spectroscopic data and experimental protocols

necessary for unambiguous isomer identification.

The positional isomerism of substituted nitroaromatic compounds plays a critical role in their

chemical reactivity and biological activity. Consequently, the accurate and efficient

differentiation of these isomers is paramount in synthetic chemistry and drug discovery. This

guide presents a comprehensive spectroscopic comparison of 1-iodo-2-nitrobenzene, 1-iodo-3-

nitrobenzene, and 1-iodo-4-nitrobenzene, offering a clear framework for their distinction

based on experimental data.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from Infrared (IR)

Spectroscopy, ¹H NMR Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry for the

three isomers of 1-iodo-nitrobenzene.

Table 1: Infrared (IR) Spectroscopy Data
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Isomer Key IR Absorptions (cm⁻¹)

1-Iodo-2-nitrobenzene

~1520-1530 (asymmetric NO₂ stretch), ~1340-

1350 (symmetric NO₂ stretch), ~780-800 (C-H

out-of-plane bending for ortho-disubstitution)

1-Iodo-3-nitrobenzene

~1525-1535 (asymmetric NO₂ stretch), ~1345-

1355 (symmetric NO₂ stretch), ~730-740 and

~800-810 (C-H out-of-plane bending for meta-

disubstitution)

1-Iodo-4-nitrobenzene

~1515-1525 (asymmetric NO₂ stretch), ~1340-

1350 (symmetric NO₂ stretch), ~850-860 (C-H

out-of-plane bending for para-disubstitution)[1]

[2]

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Isomer Chemical Shift (δ, ppm) and Multiplicity

1-Iodo-2-nitrobenzene ~8.04 (dd), ~7.85 (dd), ~7.49 (td), ~7.28 (td)[3]

1-Iodo-3-nitrobenzene ~8.4 (t), ~8.1 (dd), ~7.8 (dd), ~7.3 (t)

1-Iodo-4-nitrobenzene ~7.93 (d), ~7.93 (d)[4]

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

Isomer Chemical Shift (δ, ppm)

1-Iodo-2-nitrobenzene
~151.0, ~141.0, ~134.0, ~129.0, ~125.0,

~92.0[5]

1-Iodo-3-nitrobenzene ~148.0, ~142.0, ~136.0, ~130.0, ~126.0, ~94.0

1-Iodo-4-nitrobenzene ~149.0, ~139.0, ~125.0, ~97.0[6]

Table 4: Mass Spectrometry (MS) Data
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Isomer Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

1-Iodo-2-nitrobenzene 249[7]
203 ([M-NO₂]⁺), 127 (I⁺), 76

(C₆H₄⁺)

1-Iodo-3-nitrobenzene 249
203 ([M-NO₂]⁺), 127 (I⁺), 76

(C₆H₄⁺)

1-Iodo-4-nitrobenzene 249[8]
203 ([M-NO₂]⁺), 127 (I⁺), 76

(C₆H₄⁺)[8]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups, particularly

the nitro (NO₂) group and the C-H bending patterns indicative of the substitution pattern on the

benzene ring.

Methodology:

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for

Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly

on the ATR crystal.

Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample

holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

A background spectrum of the empty spectrometer (or pure KBr pellet/clean ATR crystal) is

recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands.

The strong asymmetric and symmetric stretching vibrations of the NO₂ group are typically

observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The pattern of C-H out-of-plane
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bending vibrations in the 900-690 cm⁻¹ region is highly diagnostic of the substitution pattern

(ortho, meta, or para).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of the hydrogen (¹H) and

carbon (¹³C) nuclei in the molecule. The chemical shifts, splitting patterns, and coupling

constants provide unambiguous structural information.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[9] A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0 ppm).

Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the

spectrum is typically acquired using a single pulse experiment. For ¹³C NMR, a proton-

decoupled experiment is commonly used to simplify the spectrum to single lines for each

unique carbon atom.

Data Analysis:

¹H NMR: The number of signals indicates the number of chemically non-equivalent

protons. The chemical shift (δ) of each signal provides information about the electronic

environment of the protons. The integration of each signal corresponds to the relative

number of protons. The splitting pattern (multiplicity) arises from spin-spin coupling with

neighboring protons and provides information about the connectivity of the atoms.

¹³C NMR: The number of signals indicates the number of chemically non-equivalent

carbon atoms. The chemical shift (δ) provides information about the electronic

environment of the carbon atoms.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural

information from its fragmentation pattern.

Methodology:
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: The sample molecules are ionized, most commonly using Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Data Analysis: The peak with the highest m/z value generally corresponds to the molecular

ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern,

which consists of peaks with lower m/z values, is characteristic of the molecule's structure

and can be used to confirm the identity of the isomer, although the fragmentation of these

isomers is very similar.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 1-
iodo-4-nitrobenzene isomers.
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Caption: Workflow for spectroscopic differentiation of 1-iodo-nitrobenzene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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